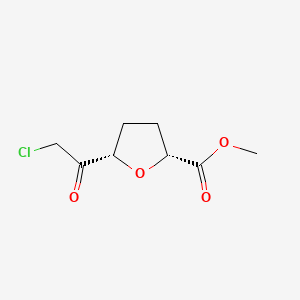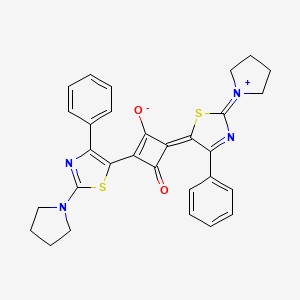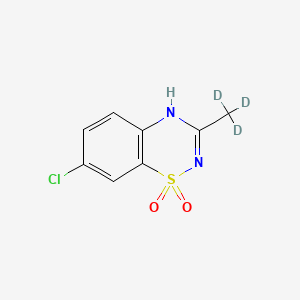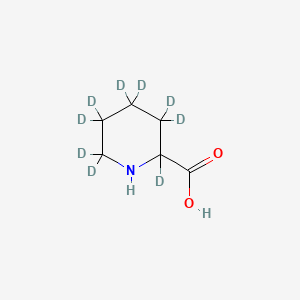
DL-Pipecolinsäure-d9
Übersicht
Beschreibung
DL-Pipecolic Acid-d9 is a form of pipecolic acid that is used to prepare samples for analysis . It is a metabolite of Lysine and an important precursor of many useful microbial secondary metabolites . It can be used as a diagnostic marker of Pyridoxine-dependent epilepsy .
Synthesis Analysis
Pipecolic acid is a product of L-lysine metabolism in all organisms . It is synthesized not only by plants but also by microorganisms, animals, and fungi .Molecular Structure Analysis
The molecular formula of DL-Pipecolic Acid-d9 is C6H11NO2 . The molecular weight is 138.21 g/mol . The structure consists of a six-membered cyclic motif with five carbons and one nitrogen atom .Chemical Reactions Analysis
Pipecolic acid is a critical signaling molecule in regulating systemic acquired resistance . It is a product of L-lysine metabolism in all organisms . It is synthesized not only by plants but also by microorganisms, animals, and fungi .Physical And Chemical Properties Analysis
DL-Pipecolic Acid-d9 has a molecular weight of 138.21 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass is 138.135469307 g/mol . The Monoisotopic Mass is also 138.135469307 g/mol . The Topological Polar Surface Area is 49.3 Ų . The Heavy Atom Count is 9 .Wissenschaftliche Forschungsanwendungen
Vorläufer für mikrobielle Sekundärmetabolite
DL-Pipecolinsäure-d9 ist entscheidend für die Untersuchung mikrobieller Biosynthesewege. Sie dient als wichtiger Vorläufer für viele mikrobielle Sekundärmetabolite, darunter Verbindungen mit bedeutenden pharmazeutischen Anwendungen wie Immunsuppressiva, Antitumormittel und Antibiotika . Forscher verwenden this compound, um Stoffwechseländerungen zu verfolgen und die Enzymkinetik in diesen Wegen zu verstehen .
Enzymkinetik und Stoffwechselstudien
Diese deuterierte Verbindung wird verwendet, um die Enzymkinetik innerhalb von Stoffwechselwegen zu untersuchen, die Pipecolinsäure beinhalten. Sie hilft bei der Aufklärung der Rolle von Pipecolinsäure in verschiedenen biochemischen Prozessen, was für die Entwicklung therapeutischer Medikamente unerlässlich ist .
Studien zur Struktur-Wirkungs-Beziehung (SAR)
This compound hilft Forschern bei der Durchführung von SAR-Studien, indem sie Einblicke in die Beziehung zwischen der chemischen Struktur einer Verbindung und ihrer biologischen Aktivität liefert. Dies ist besonders nützlich bei der Entwicklung und Optimierung neuer Medikamente .
Diagnosemarker für Pyridoxin-abhängige Epilepsie
Es wurde als potenzieller Diagnosemarker für Pyridoxin-abhängige Epilepsie identifiziert. Diese Anwendung ist im medizinischen Bereich für die Früherkennung und Behandlung dieser Erkrankung von Bedeutung.
Systemisch erworbene Resistenz (SAR) in Pflanzen
Untersuchungen haben gezeigt, dass N-Hydroxypipecolinsäure, die von Pipecolinsäure abgeleitet ist, ein entscheidendes Element der systemischen Immunität von Pflanzen ist. This compound kann verwendet werden, um dieses Phänomen zu untersuchen, das als systemisch erworbene Resistenz bekannt ist und der Abwehrmechanismus von Pflanzen gegen Krankheitserreger ist .
Mutasynthese neuer Analoga
Das Verständnis der Biogenese von Pipecolinsäure in Mikroorganismen ist ein bedeutender Schritt in Richtung der Mutasynthese neuer Analoga. This compound spielt in diesem Prozess eine Rolle, indem sie als stabiler, isotopenmarkierter Vorläufer dient, der verwendet werden kann, um neue Verbindungen mit möglicherweise verbesserten biologischen Aktivitäten zu erzeugen .
Wirkmechanismus
Target of Action
DL-Pipecolic Acid-d9 is a deuterated compound often used in the field of analytical chemistry as an internal standard for mass spectrometry . The primary targets of DL-Pipecolic Acid-d9 are the metabolic pathways related to lysine degradation .
Mode of Action
The deuterium atoms in DL-Pipecolic Acid-d9 replace the hydrogen atoms, providing a slight mass difference that allows for accurate quantification of DL-pipecolic acid in complex biological samples . This unique property makes it particularly useful in metabolomics research .
Biochemical Pathways
DL-Pipecolic Acid-d9 plays a significant role in metabolic pathways related to lysine degradation . Researchers utilize this deuterated version of DL-pipecolic acid to trace metabolic changes and understand enzyme kinetics in these pathways .
Pharmacokinetics
Deuteration has been known to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
DL-Pipecolic Acid-d9 aids in the study of its involvement in disorders characterized by altered pipecolic acid metabolism, providing insights into the biochemistry of these conditions . It helps in the precise measurement of DL-pipecolic acid levels .
Action Environment
The action environment of DL-Pipecolic Acid-d9 is typically within a laboratory setting, specifically within the field of analytical chemistry and metabolomics research . The stability, efficacy, and action of DL-Pipecolic Acid-d9 can be influenced by various factors such as temperature, pH, and the presence of other compounds.
Safety and Hazards
Zukünftige Richtungen
Pipecolic acid is one of the critical signaling molecules in regulating systemic acquired resistance, and it is a product of L-lysine metabolism in all organisms . Recent studies report that pipecolic acid also functions as a stress response in plants under abiotic stress . This opens up new avenues for research into the role of pipecolic acid in stress responses in plants and other organisms .
Biochemische Analyse
Biochemical Properties
DL-Pipecolic Acid-d9 is particularly useful in metabolomics research, where it helps in the precise measurement of DL-pipecolic acid levels . This is of interest due to the compound’s role in metabolic pathways related to lysine degradation . Researchers utilize this deuterated version of DL-pipecolic acid to trace metabolic changes and understand enzyme kinetics in these pathways .
Cellular Effects
DL-Pipecolic Acid-d9 aids in the study of its involvement in disorders characterized by altered pipecolic acid metabolism, providing insights into the biochemistry of these conditions . Pipecolic acid-derived moieties are often crucial for the biological activities of some microbial natural products with pharmaceutical applications .
Molecular Mechanism
The molecular mechanism of DL-Pipecolic Acid-d9 is closely related to its role in metabolic pathways. It is used to trace metabolic changes and understand enzyme kinetics in pathways related to lysine degradation .
Temporal Effects in Laboratory Settings
The temporal effects of DL-Pipecolic Acid-d9 in laboratory settings are primarily related to its role as an internal standard for mass spectrometry . Its deuterated nature allows for accurate quantification of DL-pipecolic acid in complex biological samples over time .
Metabolic Pathways
DL-Pipecolic Acid-d9 plays a significant role in metabolic pathways related to lysine degradation . It is used to trace metabolic changes and understand enzyme kinetics in these pathways .
Eigenschaften
IUPAC Name |
2,3,3,4,4,5,5,6,6-nonadeuteriopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-UHUJFCCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746015 | |
| Record name | (2,3,3,4,4,5,5,6,6-~2~H_9_)Piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
790612-94-1 | |
| Record name | (2,3,3,4,4,5,5,6,6-~2~H_9_)Piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



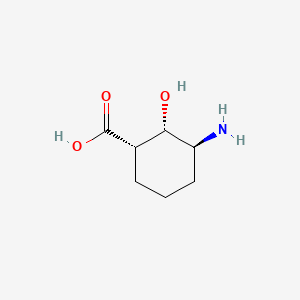
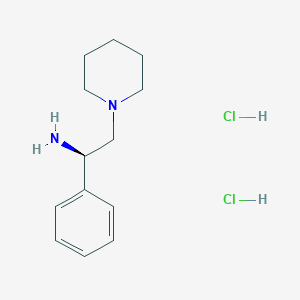


![7-[(5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetrazacyclododecane-1-carbaldehyde](/img/structure/B585896.png)
